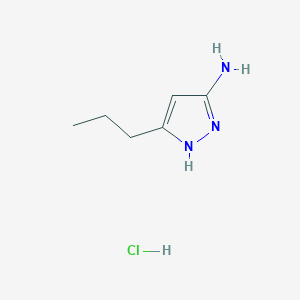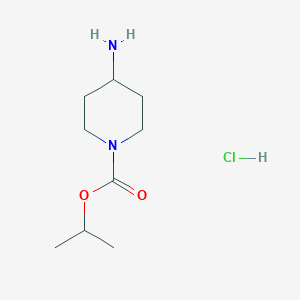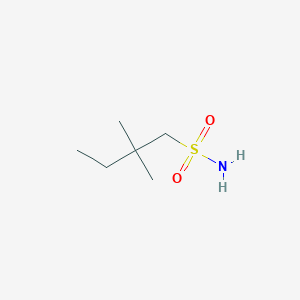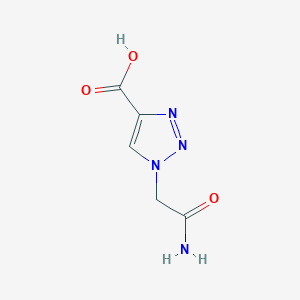
5-propyl-1H-pyrazol-3-amine hydrochloride
Vue d'ensemble
Description
5-propyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₁N₃·HCl . It falls under the category of pyrazole derivatives. The compound’s structure consists of a pyrazole ring with a propyl group attached to one of the nitrogen atoms. The hydrochloride salt form enhances its solubility and stability.
Synthesis Analysis
The synthesis of 5-propyl-1H-pyrazol-3-amine hydrochloride involves several steps. While specific methods may vary, a common approach includes the reaction of a suitable pyrazole precursor (such as 3-amino-4,5-dihydro-1-phenylpyrazole) with a propylating agent (e.g., propyl bromide or propylamine) in the presence of a base. The final step typically involves the addition of hydrochloric acid to form the hydrochloride salt.
Molecular Structure Analysis
The compound’s molecular structure comprises a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms) and a propyl group. The nitrogen atoms in the pyrazole ring play a crucial role in its biological activity.
Chemical Reactions Analysis
5-propyl-1H-pyrazol-3-amine hydrochloride can participate in various chemical reactions, including:
- Alkylation : The propyl group can undergo alkylation reactions with other nucleophiles.
- Substitution Reactions : The amino group can be substituted with other functional groups.
- Salt Formation : The reaction with hydrochloric acid forms the hydrochloride salt.
Physical And Chemical Properties Analysis
- Physical Form : 5-propyl-1H-pyrazol-3-amine hydrochloride exists as a white crystalline powder .
- Melting Point : The compound’s melting point is approximately unknown .
- Solubility : It is soluble in water due to the hydrochloride salt form.
- Stability : Store it at room temperature (RT) in a dark place.
Applications De Recherche Scientifique
-
Organic Synthesis
- 5-propyl-1H-pyrazol-3-amine hydrochloride is used as a raw material and intermediate in organic synthesis .
- It’s a versatile synthetic building block in the synthesis of remarkable organic molecules .
- The methods of application or experimental procedures vary widely and can include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- The outcomes obtained can include diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
-
Pharmaceuticals
- 5-propyl-1H-pyrazol-3-amine hydrochloride is used in the pharmaceutical industry .
- It’s a promising functional reagent, similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
- The methods of application or experimental procedures in this field would involve drug design and engineering of pharmaceuticals .
- The outcomes obtained can include the production of novel and applicable heterocyclic compounds .
-
Agrochemicals
-
Dyestuff
-
Biological Activities
- The derivatives of 1, 3-diazole, which can be synthesized using 5-propyl-1H-pyrazol-3-amine hydrochloride, show different biological activities .
- These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- The methods of application or experimental procedures in this field would involve the synthesis of 1, 3-diazole derivatives and testing their biological activities .
- The outcomes obtained can include the discovery of new drugs with various biological activities .
-
Functional Materials
- Nitrogen-containing aromatic heterocycles, which can be synthesized using 5-propyl-1H-pyrazol-3-amine hydrochloride, are common motifs in a wide range of functional materials .
- The methods of application or experimental procedures in this field would involve the synthesis of nitrogen-containing aromatic heterocycles and their incorporation into functional materials .
- The outcomes obtained can include the production of new functional materials with various properties .
-
Cytotoxic Efficiency
- The derivatives of 5-propyl-1H-pyrazol-3-amine hydrochloride have shown to exhibit in vitro cytotoxic efficiency .
- The methods of application or experimental procedures in this field would involve the synthesis of these derivatives and testing their cytotoxic activities .
- The outcomes obtained can include the discovery of new compounds with cytotoxic activities, with IC 50 values ranging from 0.426 to 4.943 μM .
-
Chemical Research
Safety And Hazards
- Hazard Statements : The compound may cause skin and eye irritation (H315, H319). Avoid inhalation (H335).
- Precautionary Measures : Handle with care. Use appropriate protective equipment (PPE). Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Orientations Futures
Research on 5-propyl-1H-pyrazol-3-amine hydrochloride should focus on:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Toxicology Studies : Assess its safety profile comprehensively.
Propriétés
IUPAC Name |
5-propyl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-2-3-5-4-6(7)9-8-5;/h4H,2-3H2,1H3,(H3,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXVYJWATARFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-1H-pyrazol-3-amine hydrochloride | |
CAS RN |
1301738-66-8 | |
| Record name | 5-propyl-1H-pyrazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid](/img/structure/B1422884.png)
![2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1422885.png)

![2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B1422887.png)

![2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid](/img/structure/B1422890.png)




![2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B1422903.png)

![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide](/img/structure/B1422905.png)